diethyl 2,2'-[(4-methyl-2-oxo-3-propyl-2H-chromene-5,7-diyl)bis(oxy)]dipropanoate
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Overview
Description
ETHYL 2-({5-[(1-ETHOXY-1-OXOPROPAN-2-YL)OXY]-4-METHYL-2-OXO-3-PROPYL-2H-CHROMEN-7-YL}OXY)PROPANOATE is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-({5-[(1-ETHOXY-1-OXOPROPAN-2-YL)OXY]-4-METHYL-2-OXO-3-PROPYL-2H-CHROMEN-7-YL}OXY)PROPANOATE typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 5-[(1-ETHOXY-1-OXOPROPAN-2-YL)OXY]-4-METHYL-2-OXO-3-PROPYL-2H-CHROMEN-7-YL with ethyl 2-bromoacetate under basic conditions. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) at a controlled temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-({5-[(1-ETHOXY-1-OXOPROPAN-2-YL)OXY]-4-METHYL-2-OXO-3-PROPYL-2H-CHROMEN-7-YL}OXY)PROPANOATE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH₄) can convert the ester groups into alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester or ether functional groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or neutral conditions.
Reduction: LiAlH₄ in dry ether.
Substitution: Alkyl halides or nucleophiles in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, ETHYL 2-({5-[(1-ETHOXY-1-OXOPROPAN-2-YL)OXY]-4-METHYL-2-OXO-3-PROPYL-2H-CHROMEN-7-YL}OXY)PROPANOATE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound can be used as a probe to study enzyme-substrate interactions and metabolic pathways. Its ability to undergo various chemical transformations makes it a valuable tool for investigating biological processes.
Medicine
In medicine, derivatives of this compound may exhibit pharmacological activities, such as anti-inflammatory or anticancer properties. Research is ongoing to explore its potential therapeutic applications.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and materials with specific properties. Its versatility in chemical reactions makes it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of ETHYL 2-({5-[(1-ETHOXY-1-OXOPROPAN-2-YL)OXY]-4-METHYL-2-OXO-3-PROPYL-2H-CHROMEN-7-YL}OXY)PROPANOATE involves its interaction with specific molecular targets. The ester and ether functional groups can participate in hydrogen bonding and other non-covalent interactions with proteins and enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- **ETHYL 2-({5-[(1-ETHOXY-1-OXOPROPAN-2-YL)OXY]-4-METHYL-2-OXO-3-PROPYL-2H-CHROMEN-7-YL}OXY)ACETATE
- **ETHYL 2-({5-[(1-ETHOXY-1-OXOPROPAN-2-YL)OXY]-4-METHYL-2-OXO-3-PROPYL-2H-CHROMEN-7-YL}OXY)BUTANOATE
Uniqueness
ETHYL 2-({5-[(1-ETHOXY-1-OXOPROPAN-2-YL)OXY]-4-METHYL-2-OXO-3-PROPYL-2H-CHROMEN-7-YL}OXY)PROPANOATE is unique due to its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. This versatility makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C23H30O8 |
---|---|
Molecular Weight |
434.5 g/mol |
IUPAC Name |
ethyl 2-[5-(1-ethoxy-1-oxopropan-2-yl)oxy-4-methyl-2-oxo-3-propylchromen-7-yl]oxypropanoate |
InChI |
InChI=1S/C23H30O8/c1-7-10-17-13(4)20-18(30-15(6)22(25)28-9-3)11-16(12-19(20)31-23(17)26)29-14(5)21(24)27-8-2/h11-12,14-15H,7-10H2,1-6H3 |
InChI Key |
HWTRYCHJYHYCNK-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(C2=C(C=C(C=C2OC(C)C(=O)OCC)OC(C)C(=O)OCC)OC1=O)C |
Origin of Product |
United States |
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